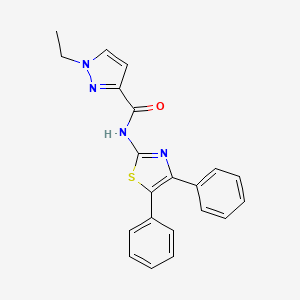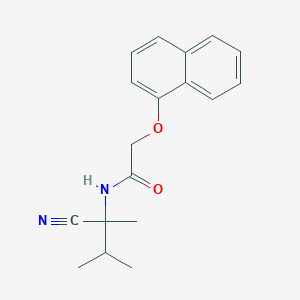
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular metabolism.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the activation of AMPK through allosteric regulation. This compound binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide in lab experiments include its potency and specificity towards AMPK activation. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of AMPK in cellular metabolism.
One of the limitations of using this compound is its solubility in aqueous solutions. This compound is highly lipophilic, which makes it challenging to dissolve in water-based media. Additionally, the high potency of this compound may lead to non-specific effects at higher concentrations, which could confound experimental results.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide. One area of interest is the potential therapeutic applications of this compound in treating metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of AMPK activation by this compound. Finally, there is a need for the development of more water-soluble analogs of this compound to overcome its limitations in aqueous media.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the reaction between 2-naphthol and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to activate AMPK, which is a key regulator of cellular metabolism. AMPK activation has been linked to several physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)18(3,12-19)20-17(21)11-22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEAYJRALBGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2727384.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)

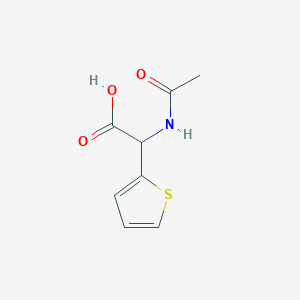
![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)
![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727392.png)
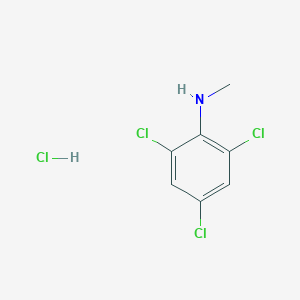
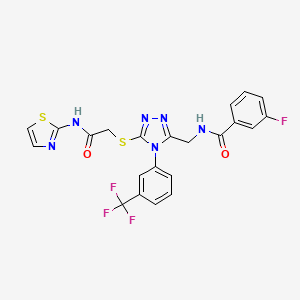
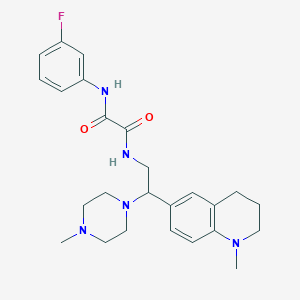
![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)
